molecular formula C12H21K2O14P B593222 Trehalose 6-phosphate dipotassium salt CAS No. 136632-28-5

Trehalose 6-phosphate dipotassium salt

Cat. No.: B593222
CAS No.: 136632-28-5
M. Wt: 498.46 g/mol
InChI Key: YKCUKYNZTFYPHM-PVXXTIHASA-L
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Description

Trehalose 6-phosphate (T6P) dipotassium salt is a standard used to measure T6P concentrations in potato tubers and other plants via LC-MS . It has a variety of uses in scientific research as a stabilizing agent in cell culture media, a nutrient source for cell cultures, and a signaling molecule in plant and bacterial systems . It is an intermediate in the synthesis of D- (+)-Trehalose, a disaccharide composed of two α-glucose units . D- (+)-Trehalose is used in many processed foods as well as in biopharmaceutical monoclonal antibody formulations .


Synthesis Analysis

Trehalose 6-phosphate (T6P) is synthesized from glucose-6-phosphate (G6P) and uridine 5-diphospho-glucose . This reaction is catalyzed by trehalose-6-phosphate synthase . T6P serves as a precursor for the synthesis of trehalose .


Molecular Structure Analysis

The molecular structure of Trehalose 6-phosphate dipotassium salt is complex and detailed information can be found in various sources .


Chemical Reactions Analysis

Trehalose 6-phosphate (T6P) is involved in various chemical reactions. For instance, it is involved in the hydrolysis of trehalose-6-phosphate, a reaction characterized by a burst-like kinetic behavior which is characterized by a decrease of the enzymatic rate after the pre-steady state .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 498.46 g/mol . It is an off-white powder with less than 10% water content (Karl Fischer) . The cation traces are K: 14-17.3%, P: 5.8 - 6.7% .

Scientific Research Applications

  • Trehalose Biosynthesis in Plants : Tre6P plays a role in plant development and stress responses, being an endogenous signaling molecule. It regulates plant growth, sugar metabolism, and response to environmental stresses like drought, salt, and cold (Iordachescu & Imai, 2008) (Iordachescu & Imai, 2008).

  • Stress Tolerance in Transgenic Plants : Transgenic plants overexpressing genes for trehalose biosynthesis, including Tre6P, exhibit increased tolerance to abiotic stresses such as drought, salt, and cold. This is observed in various plants including rice and tomato (Jang et al., 2003; Lyu et al., 2012) (Jang et al., 2003) (Lyu et al., 2012).

  • Enzymatic Synthesis for Cost-Effective Production : Efficient one-pot enzymatic synthesis methods for Tre6P have been developed to increase its availability for physiological studies, reducing the need for starting materials like glucose 6-phosphate (Taguchi et al., 2019) (Taguchi et al., 2019).

  • Regulation of Sugar Metabolism : Tre6P is involved in the regulation of sugar metabolism in plants, possibly by affecting the flux of sugars into glycolysis. This regulatory role is vital for maintaining optimal sugar levels in plants (Eastmond & Graham, 2003) (Eastmond & Graham, 2003).

  • Protection Against Environmental Stresses in Diverse Organisms : Tre6P and trehalose play protective roles in a variety of organisms, including bacteria, fungi, insects, and plants, against stresses like desiccation, dehydration, heat, cold, and oxidation (Chen & Haddad, 2004) (Chen & Haddad, 2004).

Mechanism of Action

Target of Action:

T6P primarily interacts with enzymes involved in sugar metabolism. Specifically, it serves as a feedback inhibitor of sucrose synthesis and an activator of sucrose breakdown enzymes . By orchestrating the balance between sucrose synthesis and utilization, T6P plays a pivotal role in responding to changing environmental conditions .

Mode of Action:

The synthesis of T6P occurs via a two-step pathway involving trehalose-6-phosphate synthase (OtsA) and trehalose-6-phosphate phosphatase (OtsB) . In the first reaction, glucose 6-phosphate and UDP-glucose are converted into trehalose 6-phosphate by OtsA. T6P then regulates sugar metabolism by blocking the action of sucrose nonfermenting-1-related protein kinase 1 (SnRK1) , affecting energy and carbon metabolism .

Biochemical Pathways:

T6P impacts several pathways:

Pharmacokinetics:

T6P is synthesized from glucose-6-phosphate (G6P) and uridine 5-diphospho-glucose. Its role as a precursor for trehalose synthesis highlights its importance in cellular processes .

Result of Action:

Molecularly, T6P contributes to maintaining cellular homeostasis under stress conditions. It acts as an osmoprotectant , chemical chaperone , and free radical scavenger . Additionally, T6P influences virulence in bacteria and fungi .

Action Environment:

Environmental factors significantly impact T6P’s efficacy and stability. These include temperature, osmotic stress, UV radiation, and exposure to heavy metal ions or pathogens .

Safety and Hazards

Trehalose 6-phosphate dipotassium salt has several hazard statements including H302 + H332 - H311 - H370 . Precautionary statements include P260 - P280 - P301 + P312 - P302 + P352 + P312 - P304 + P340 + P312 - P308 + P311 . It is classified as Acute Tox. 3 Dermal - Acute Tox. 4 Inhalation - Acute Tox. 4 Oral - STOT SE 1 .

Future Directions

There is growing interest in trehalose metabolism for therapeutic purposes due to the key role of trehalose in pathogenic organisms . The T6P/SnRK1 pathway can be harnessed for further improvements such as grain number and grain filling traits and abiotic stress resilience through targeted gene editing, breeding, and chemical approaches .

Biochemical Analysis

Biochemical Properties

Trehalose 6-phosphate dipotassium salt interacts with several enzymes, proteins, and other biomolecules. It is synthesized by the enzyme trehalose-6-phosphate synthase (TPS), which uses glucose-6-phosphate (G6P) and uridine 5-diphospho-glucose as substrates . The product of this reaction, trehalose-6-phosphate, is then converted to trehalose by the enzyme trehalose-6-phosphate phosphatase (TPP) .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It regulates sugar metabolism in plants like Arabidopsis and promotes their growth . It also plays a role in maintaining cellular homeostasis under stress conditions .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and changes in gene expression. Trehalose 6-phosphate (T6P) blocks the action of sucrose nonfermenting-1-related protein kinase 1, which affects the energy and carbon metabolism . It also serves as a precursor for the synthesis of trehalose .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been used as a standard to measure T6P concentrations in potato tubers . It has also been used as a calibration standard in liquid chromatography-mass spectrometry (LC-MS) assay for measurement of T6P in plants .

Metabolic Pathways

This compound is involved in the trehalose metabolic pathway. It is produced by the enzyme trehalose-6-phosphate synthase (TPS) using glucose-6-phosphate (G6P) and uridine 5-diphospho-glucose . It is then transformed to trehalose by trehalose-6-phosphate phosphatase (TPP) .

Subcellular Localization

The subcellular localization of this compound is predominantly in the cytoplasm This localization is crucial for its activity and function

Properties

{ "Design of the Synthesis Pathway": "Trehalose 6-phosphate dipotassium salt can be synthesized by phosphorylation of trehalose followed by potassium salt formation.", "Starting Materials": [ "Trehalose", "Phosphoric acid", "Potassium hydroxide" ], "Reaction": [ "Step 1: Dissolve trehalose in water", "Step 2: Add phosphoric acid to the solution and stir", "Step 3: Heat the mixture at 80-90°C for 6-8 hours to allow phosphorylation of trehalose", "Step 4: Cool the mixture to room temperature", "Step 5: Add potassium hydroxide to the mixture and stir", "Step 6: Adjust the pH to 7-8 using hydrochloric acid", "Step 7: Filter the solution to obtain Trehalose 6-phosphate dipotassium salt" ] }

CAS No.

136632-28-5

Molecular Formula

C12H21K2O14P

Molecular Weight

498.46 g/mol

IUPAC Name

dipotassium;[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl phosphate

InChI

InChI=1S/C12H23O14P.2K/c13-1-3-5(14)7(16)9(18)11(24-3)26-12-10(19)8(17)6(15)4(25-12)2-23-27(20,21)22;;/h3-19H,1-2H2,(H2,20,21,22);;/q;2*+1/p-2/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12-;;/m1../s1

InChI Key

YKCUKYNZTFYPHM-PVXXTIHASA-L

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)O)O)O)O)O)O.[K+].[K+]

SMILES

C(C1C(C(C(C(O1)OC2C(C(C(C(O2)COP(=O)([O-])[O-])O)O)O)O)O)O)O.[K+].[K+]

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(C(C(C(O2)COP(=O)([O-])[O-])O)O)O)O)O)O)O.[K+].[K+]

Appearance

Assay:≥95%A crystalline solid

Synonyms

α-D-glucopyranosyl α-D-glucopyranoside 6-(dihydrogen phosphate), dipotassium salt

Origin of Product

United States

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